2-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
- Its structure consists of a benzene ring substituted with a methoxy group (CH₃O) and a piperazine ring.
- The compound’s systematic name is 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]aniline .
- It has a molecular weight of 235.33 g/mol.
2-Methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide: is a chemical compound with interesting pharmacological properties.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major product is the trihydrochloride salt of the compound.
Scientific Research Applications
Medicine: Although specific applications are scarce, research suggests potential therapeutic uses.
Chemistry: It serves as a building block for designing novel compounds.
Biology: Investigating its effects on cellular processes and receptors.
Mechanism of Action
- The compound’s mechanism of action remains an area of ongoing research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
Uniqueness: Its combination of a methoxy group, piperazine ring, and benzene core sets it apart.
Properties
Molecular Formula |
C20H31N3O2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-methoxy-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C20H31N3O2/c1-22-12-14-23(15-13-22)20(10-6-3-7-11-20)16-21-19(24)17-8-4-5-9-18(17)25-2/h4-5,8-9H,3,6-7,10-16H2,1-2H3,(H,21,24) |
InChI Key |
BRRNDUDBTHJTJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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